molecular formula C9H14O3 B1652558 2,2,6,6-Tetramethyloxane-3,5-dione CAS No. 14744-26-4

2,2,6,6-Tetramethyloxane-3,5-dione

Cat. No. B1652558
CAS RN: 14744-26-4
M. Wt: 170.21 g/mol
InChI Key: LLFBKOTXULFGLF-UHFFFAOYSA-N
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Description

2,2,6,6-Tetramethyloxane-3,5-dione, also known as TMHD or thd, is a type of β-diketone compound. It has an intermediate diketone structure that can easily form a stable enol form through tautomerism. Under alkaline conditions, the alcohol hydroxyl loses a proton, making the resulting oxygen anion easily coordinate with many metal ions to form a stable complex .


Synthesis Analysis

In a study, bis(2,2,6,6-tetramethyl-3,5-heptanedionato)barium(II) (Ba(TMHD)2) was synthesized, and its structure was identified by FTIR, 1H NMR, 13C NMR, and ESI–MS spectroscopy . Another synthesis involved the interaction of copper acetate hydrate with TMHD in a methanol solution .


Molecular Structure Analysis

The molecular structure of 2,2,6,6-Tetramethyloxane-3,5-dione was identified by FTIR, 1H NMR, 13C NMR, and ESI–MS spectroscopy .


Chemical Reactions Analysis

2,2,6,6-Tetramethyloxane-3,5-dione is a bidentate ligand used in the synthesis of stable complexes with lanthanide ions. It is a stable, anhydrous reagent that undergoes O-additions and C-additions. In various reactions, it acts as an air-stable ligand for metal catalysts .


Physical And Chemical Properties Analysis

2,2,6,6-Tetramethyloxane-3,5-dione is a liquid with a refractive index of n20/D 1.459 (lit.) and a density of 0.883 g/mL at 25 °C (lit.). It has a boiling point of 72-73 °C/6 mmHg (lit.) .

Mechanism of Action

The mechanism of action of 2,2,6,6-Tetramethyloxane-3,5-dione is largely defined by its chemical structure. The presence of two opposed keto groups within a cyclohexadiene ring creates a highly reactive platform due to the inherent electronic and steric strains .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is combustible, harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

2,2,6,6-Tetramethyloxane-3,5-dione and its metal complexes have a wide range of applications. They can be used as catalysts for various organic synthesis reactions, such as catalyzing some difficult Ullmann reactions and various coupling reactions of aromatic hydrocarbons . More importantly, the metal complexes of 2,2,6,6-Tetramethyloxane-3,5-dione can be widely used as MOCVD precursors and further prepared into precious metal thin films and other semiconductor materials .

properties

IUPAC Name

2,2,6,6-tetramethyloxane-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-8(2)6(10)5-7(11)9(3,4)12-8/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLFBKOTXULFGLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)CC(=O)C(O1)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00601218
Record name 2,2,6,6-Tetramethyloxane-3,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00601218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,6,6-Tetramethyloxane-3,5-dione

CAS RN

14744-26-4
Record name 2,2,6,6-Tetramethyloxane-3,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00601218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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